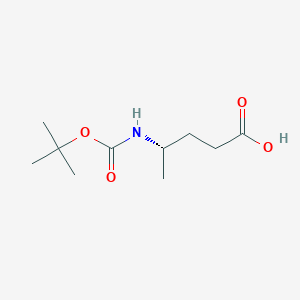

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYVXURBKURNKE-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to (S)-4-((tert-Butoxycarbonyl)amino)pentanoic Acid

CAS Number: 207924-92-3

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid, a chiral building block of significant interest in pharmaceutical synthesis and medicinal chemistry. With a CAS number of 207924-92-3, this molecule is a cornerstone in the construction of complex bioactive compounds, most notably as a key intermediate in the synthesis of Sacubitril. This document will detail its chemical and physical properties, provide a validated synthesis protocol, discuss its critical role in drug development, and outline essential safety and handling procedures. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this versatile synthetic intermediate.

Introduction: The Strategic Importance of Chiral Gamma-Amino Acids

This compound belongs to the class of protected γ-amino acids, which are pivotal structural motifs in a variety of biologically active molecules. The presence of the chiral center at the C4 position imparts specific three-dimensional conformations to the molecules it is incorporated into, which is often crucial for target engagement and biological activity. The tert-butoxycarbonyl (Boc) protecting group on the amine is a widely used feature in organic synthesis, particularly in peptide synthesis, due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1][2] This combination of a chiral γ-amino acid scaffold and a reliable protecting group makes this compound a valuable tool for the synthesis of modified peptides and small molecule therapeutics.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application. The properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 207924-92-3 | [3][] |

| Molecular Formula | C₁₀H₁₉NO₄ | [3][5] |

| Molecular Weight | 217.27 g/mol | [5] |

| Appearance | White to off-white powder | [6] |

| Purity | ≥ 98% (HPLC) | [3] |

While specific spectral data for this exact compound is not widely published in publicly available databases, the expected spectral characteristics can be inferred from its structure and data from closely related analogs.

-

¹H NMR: Protons on the tert-butyl group would appear as a singlet around 1.4 ppm. The protons on the pentanoic acid backbone would exhibit characteristic multiplets.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would resonate downfield. The carbons of the Boc group and the pentanoic acid backbone would have distinct signals.

-

IR Spectroscopy: A broad O-H stretch from the carboxylic acid, a C=O stretch from both the carbamate and carboxylic acid, and an N-H stretch from the protected amine would be expected.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group, would be observed.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the stereoselective reduction and protection of a suitable precursor. Below is a representative, field-proven protocol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of Boc-protected amino acids.

Materials:

-

(S)-4-aminopentanoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of (S)-4-aminopentanoic acid in a mixture of dioxane and water, add a solution of sodium hydroxide to adjust the pH to approximately 10.

-

Cool the reaction mixture in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise to the cooled reaction mixture while maintaining the pH between 9 and 10 with the addition of NaOH solution.

-

Allow the reaction to stir overnight at room temperature.

-

Wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of approximately 3 with a solution of hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

Causality of Experimental Choices: The use of a biphasic dioxane/water system ensures the solubility of both the amino acid and the Boc anhydride. Maintaining a basic pH is crucial for the nucleophilic attack of the amino group on the Boc anhydride. The final acidic workup protonates the carboxylic acid, allowing for its extraction into an organic solvent.

Applications in Drug Discovery and Development

The primary application of this compound is as a crucial building block in the synthesis of complex pharmaceutical agents.

Key Intermediate in the Synthesis of Sacubitril

This compound is a key precursor to the side chain of Sacubitril, a neprilysin inhibitor used in combination with valsartan for the treatment of heart failure.[6][7] The synthesis of Sacubitril involves the coupling of the deprotected form of this compound with a biphenyl-containing moiety.[6] The stereochemistry of this building block is critical for the final drug's efficacy.

The logical workflow for the integration of this building block into the Sacubitril core structure is depicted below:

Caption: Synthetic pathway of Sacubitril.

Building Block for Peptide Mimetics and Other Bioactive Molecules

Beyond its role in Sacubitril synthesis, this chiral γ-amino acid derivative is a valuable building block for the creation of peptide mimetics.[3] The introduction of a γ-amino acid into a peptide backbone can induce specific secondary structures, such as helices, and can improve the metabolic stability of the peptide by making it less susceptible to enzymatic degradation. Furthermore, its unique structure can be modified to explore structure-activity relationships in the development of new therapeutic agents.[3]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

Handling Recommendations:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Keep away from strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically important chiral building block with a proven track record in pharmaceutical synthesis. Its well-defined stereochemistry and the presence of the versatile Boc protecting group make it an ideal starting material for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, its key applications, and essential safety information to empower researchers in their drug discovery and development endeavors.

References

- Current time information in Singapore. (n.d.).

-

(S)-Boc-4-amino-pentanoic acid. (n.d.). Chem-Impex. Retrieved January 9, 2026, from [Link]

- A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T Butoxycarbonyl Amino) 5 (Biphenyl 4 Yl) 2 Methyl Pentanoic Acid. (n.d.). Google Patents.

-

The Critical Role of BOC Protecting Groups in Drug Synthesis. (2025, December 25). Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd. Retrieved January 9, 2026, from [Link]

-

Stereoselective Synthesis of Dimethyl 4(S)-Allyl-N-Boc-L-glutamate and Related Congeners. (2022, May 9). Organic Syntheses. Retrieved January 9, 2026, from [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. (2026, January 8). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]

-

Cas 142723-69-1,2-Pentenoic Acid, 4-[[)1,1-Dimethylethoxy)Carbonyl]amino] - LookChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

-

5-(((Tert-butoxy)carbonyl)amino)pentanoic acid | C10H19NO4 | CID 545848. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

-

Acrotein ChemBio-Products-Productlist. (n.d.). Fondchem. Retrieved January 9, 2026, from [Link]

-

4-TERT.-BUTOXYCARBONYLAMINOBUTANOIC-ACID - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 9, 2026, from [Link]

-

Improved process for the preparation of (±) 4-amino-5-hexenoic acid. (2023, January 31). Technical Disclosure Commons. Retrieved January 9, 2026, from [Link]

-

Spectroscopy Data for Undergraduate Teaching. (2023, September 11). ERIC. Retrieved January 9, 2026, from [Link]

- US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. (n.d.). Google Patents.

-

Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. (n.d.). ACS Publications. Retrieved January 9, 2026, from [Link]

-

Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]

Sources

- 1. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T [quickcompany.in]

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic Acid

Introduction: The Significance of a Chiral β-Amino Acid

This compound is a chiral non-proteinogenic β-amino acid derivative. Its structural significance lies in the precise spatial arrangement of the amine group on the carbon atom beta to the carboxyl functional group. This architecture is a valuable motif in medicinal chemistry and drug development. β-amino acids are known to form stable secondary structures in peptides, referred to as β-peptides, which can mimic the conformations of natural peptides while exhibiting enhanced resistance to proteolytic degradation.[1][2] The tert-butoxycarbonyl (Boc) group serves as a robust and versatile protecting group for the amine, enhancing the compound's stability and solubility, making it an ideal building block for complex organic synthesis, particularly in the construction of peptide-based therapeutics and other pharmacologically active molecules.[3][4][5]

The primary challenge in the synthesis of this molecule is the stereoselective installation of the amine group to yield the desired (S)-enantiomer. This guide provides a comprehensive overview of the core synthetic strategies, delving into the mechanistic rationale behind various approaches, from modern biocatalytic methods to classic resolution techniques, and culminating in the crucial N-Boc protection step.

Core Synthetic Strategies for Establishing the (S)-Stereocenter

The synthesis of the chiral backbone of (S)-4-aminopentanoic acid can be approached through several distinct strategies. The choice of pathway often depends on factors such as scalability, cost, desired enantiomeric purity, and environmental impact. The principal methodologies include biocatalytic asymmetric synthesis, chemical asymmetric catalysis, and classical chiral resolution.

Biocatalytic Asymmetric Synthesis: A Sustainable Approach

A highly efficient and sustainable route begins with levulinic acid (LA), a platform chemical derivable from biomass.[6] This pathway leverages the exquisite stereoselectivity of enzymes to directly convert a prochiral ketone into the desired chiral amine.

Causality and Expertise: The core advantage of biocatalysis is the inherent chirality of the enzyme's active site. This pre-existing chiral environment dictates the facial selectivity of the reaction, leading to the formation of one enantiomer in high excess without the need for chiral auxiliaries or resolving agents.[1] This approach is favored in green chemistry for its mild reaction conditions (typically aqueous media at or near ambient temperature) and high atom economy.[7][8]

Two main classes of enzymes are employed:

-

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine or (S)-α-methylbenzylamine) to the ketone substrate (levulinic acid). The stereochemical outcome is dictated by the specific transaminase used.[1][6]

-

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases can catalyze the reductive amination of levulinic acid using ammonia as the amine source and a nicotinamide cofactor (e.g., NADPH) as the reductant.[7][8] Wild-type and engineered AmDHs have been identified that can produce (S)-4-aminopentanoic acid with high conversion and excellent enantiomeric excess (>99% ee).[7][8] The reaction is often coupled with a cofactor regeneration system, such as formate dehydrogenase (FDH), to recycle the expensive NADPH, making the process economically viable.[7][8]

Experimental Protocol: Enzymatic Reductive Amination

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., Tris-HCl, pH 8.0).[6]

-

Reagent Addition: Add levulinic acid, an excess of an ammonium salt (e.g., ammonium formate), and the catalytic cofactor NADP+.

-

Enzyme Addition: Introduce the engineered (S)-selective amine dehydrogenase and the cofactor-regenerating enzyme, formate dehydrogenase.

-

Reaction Execution: Maintain the reaction at a constant temperature (e.g., 37-45°C) with gentle agitation for a specified period (e.g., 11-24 hours).[6][7]

-

Workup and Isolation: Upon completion, terminate the reaction by protein precipitation (e.g., by adding a solvent or adjusting pH). After centrifugation, the supernatant containing the product, (S)-4-aminopentanoic acid, can be purified using techniques such as ion-exchange chromatography.

Asymmetric Catalytic Hydrogenation

This strategy involves the hydrogenation of a prochiral olefin using a chiral transition metal catalyst. A common approach is the diastereoselective hydrogenation of a precursor where a pre-existing stereocenter directs the hydrogenation of a double bond. For instance, a chiral homogeneous catalyst, such as a Ruthenium-Mandyphos complex, has been used in biphasic systems to achieve high diastereoselectivity (87–96%) in the synthesis of 4-aminopentanoic acid derivatives.[9]

Causality and Expertise: The enantioselectivity of this reaction is governed by the chiral ligand coordinated to the metal center (e.g., Ru or Rh).[2] The ligand creates a chiral pocket around the metal, forcing the substrate to bind in a specific orientation. The hydrogen is then delivered to one face of the double bond, resulting in the preferential formation of one enantiomer.[9] The choice of ligand, solvent, and pressure are critical parameters that must be optimized to achieve high enantiomeric excess (ee).

Classical Chiral Resolution

While asymmetric synthesis builds the desired enantiomer directly, chiral resolution starts with a racemic mixture of 4-aminopentanoic acid and separates the two enantiomers. The most common method is the formation of diastereomeric salts.[10][11]

Causality and Expertise: This technique exploits the principle that while enantiomers have identical physical properties, diastereomers do not.[11] By reacting the racemic amine with a single enantiomer of a chiral acid (a "resolving agent," such as L-tartaric acid or dibenzoyl-L-tartaric acid), two diastereomeric salts are formed: ((S)-amine • (L)-acid) and ((R)-amine • (L)-acid). These salts have different solubilities in a given solvent system, allowing one to be selectively crystallized and separated by filtration.[10][] The resolving agent is then removed by acid/base extraction to yield the enantiomerically pure amine. The primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, although this can be overcome if the undesired enantiomer can be racemized and recycled.[10]

Visualization of Synthetic Pathways

// Nodes Levulinic_Acid [label="Levulinic Acid\n(Biomass-derived)", fillcolor="#FBBC05"]; Racemic_4_APA [label="Racemic\n4-Aminopentanoic Acid"]; Prochiral_Olefin [label="Prochiral Olefin\nPrecursor"]; S_4_APA [label="(S)-4-Aminopentanoic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Levulinic_Acid -> S_4_APA [label="Biocatalytic Reductive Amination\n(e.g., Amine Dehydrogenase)\nHigh ee, Green"]; Prochiral_Olefin -> S_4_APA [label="Asymmetric Hydrogenation\n(e.g., Chiral Ru/Rh Catalyst)\nHigh ee"]; Racemic_4_APA -> S_4_APA [label="Chiral Resolution\n(Diastereomeric Salt Crystallization)\nMax 50% Yield (w/o recycle)"]; S_4_APA -> Final_Product [label="N-Boc Protection\n((Boc)₂O, Base)"]; } dot Caption: Overview of major synthetic routes to the target molecule.

The Convergent Step: N-Boc Protection

Regardless of the pathway used to obtain enantiomerically pure (S)-4-aminopentanoic acid, the final step is the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. This is a standard and highly reliable transformation in organic synthesis.[4][13]

Mechanism and Rationale: The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[14] The base (e.g., triethylamine, sodium hydroxide, or sodium bicarbonate) deprotonates the amino group, increasing its nucleophilicity. The resulting nucleophilic amine then attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[4][14] This forms a tetrahedral intermediate which subsequently collapses. The unstable tert-butoxycarbonyl mixed carbonate intermediate decomposes into carbon dioxide and tert-butoxide, which is protonated to tert-butanol. This decomposition is thermodynamically favorable and drives the reaction to completion.[4] The Boc group is valued for its stability in basic and nucleophilic conditions, yet it is easily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), providing crucial orthogonality in multi-step syntheses.[4][13]

Experimental Protocol: Boc Protection of (S)-4-Aminopentanoic Acid

-

Dissolution: Dissolve (S)-4-aminopentanoic acid (1 equivalent) in a suitable solvent system, such as a mixture of 1,4-dioxane and water.[15] Add a base, such as triethylamine (1.5 equivalents), and cool the solution to 0°C in an ice bath.[4][15]

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) to the stirred solution.[4][15]

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for several hours (typically 2-4 hours) until the reaction is complete, as monitored by TLC.[4][15]

-

Workup: Dilute the reaction mixture with water and perform an extraction with a non-polar organic solvent (e.g., ethyl acetate or ether) to remove unreacted (Boc)₂O and byproducts.[4][15]

-

Acidification & Extraction: Carefully acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., 1N HCl or 5% citric acid solution).[4][15] This protonates the carboxylic acid, making the final product soluble in organic solvents.

-

Isolation: Extract the product into an organic solvent like ethyl acetate (3 times). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.[4][15]

// Structures Amine [label="R-NH₂"]; Boc2O [label="(Boc)₂O"]; Base [label="Base"]; DeprotonatedAmine [label="R-NH⁻"]; Intermediate [label="Tetrahedral\nIntermediate"]; Product [label="R-NH-Boc", fontcolor="#4285F4"]; Byproducts [label="CO₂ + t-BuOH + H-Base⁺"];

// Flow {rank=same; Amine; Base;} Amine -> DeprotonatedAmine [label="- H⁺"]; Base -> DeprotonatedAmine; {rank=same; DeprotonatedAmine; Boc2O;} DeprotonatedAmine -> Intermediate [label="Nucleophilic\nAttack"]; Boc2O -> Intermediate; Intermediate -> Product [label="Collapse &\nDecomposition"]; Product -> Byproducts [style=invis]; // for spacing Intermediate -> Byproducts [label=" "]; } dot Caption: Simplified mechanism of N-Boc protection of an amine.

Quantitative Data Summary

The selection of a synthetic route is often guided by a quantitative comparison of outcomes. The following table summarizes key performance indicators for the described methodologies.

| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Yield | Typical Enantiomeric Excess (ee) |

| Biocatalytic Reductive Amination | Sustainable (bio-based feedstock), high stereoselectivity, mild conditions, high atom economy.[7][8] | Requires specialized enzymes and cofactor regeneration systems.[7] | >97% Conversion[7] | >99%[7] |

| Asymmetric Hydrogenation | High throughput, well-established catalytic systems, high stereoselectivity.[9] | Requires expensive transition metal catalysts and ligands, often uses high pressure H₂. | Good to Excellent | 87-96% (diastereoselectivity reported)[9] |

| Chiral Resolution | Utilizes simple, classical chemical techniques and equipment.[10] | Theoretical max yield of 50% (without racemization), requires stoichiometric resolving agent.[10] | <50% | >99% (after crystallization) |

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several robust and well-documented pathways. While classical methods like chiral resolution remain viable, the field is clearly trending towards catalytic asymmetric strategies that offer superior efficiency and stereocontrol. In particular, the biocatalytic reductive amination of levulinic acid stands out as a state-of-the-art approach, combining high enantioselectivity with the principles of green and sustainable chemistry.[7][8] For researchers and drug development professionals, the choice of method will ultimately balance the need for enantiopurity, scalability, cost-effectiveness, and environmental responsibility. The continued development of novel enzymes and catalysts promises to further refine these pathways, making valuable chiral building blocks like this one more accessible for the advancement of pharmaceutical science.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

-

Piscopo, C. G., Gallou, F., Leitner, W., & Franciò, G. (2016). Diastereoselective Synthesis of an Industrially Relevant 4-Aminopentanoic Acid by Asymmetric Catalytic Hydrogenation in a Biphasic System Using Aqueous Sodium Hydroxide as Substrate Phase. ChemistryOpen, 5(5), 421–425. [Link]

-

Davies, S. G., & Ichihara, O. (1997). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. ChemInform, 28(49). [Link]

-

Lecinska, P., et al. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(4), 1289-1301. [Link]

-

Wang, Z., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 1-11. [Link]

-

Davies, S. G., & Ichihara, O. (1996). Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates. Journal of the Chemical Society, Perkin Transactions 1, (16), 1935-1944. [Link]

-

ResearchGate. (A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. [Link]

-

Chen, Y., et al. (2015). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 20(8), 13576-13589. [Link]

-

Boumoud, T., et al. (2017). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 22(12), 2097. [Link]

-

Cannon, J. S., & Sammakia, T. (2011). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of organic chemistry, 76(19), 7849–7862. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

J&K Scientific LLC. BOC Protection and Deprotection. [Link]

-

Rudat, J., Brucher, B., & Syldatk, C. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied microbiology and biotechnology, 93(5), 1819–1827. [Link]

-

Chen, Z., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 810578. [Link]

- Google Patents. A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T Butoxycarbonyl Amino) 5 (Biphenyl 4 Yl) 2 Methyl Pentanoic Acid.

-

Singh, A., & Singh, O. V. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). [Link]

-

Chen, Z., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9. [Link]

-

American Chemical Society. A short and efficient synthesis of (3S,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-cyclohexyl-3-hydroxypentanoic acid ethyl ester. The Journal of Organic Chemistry. [Link]

-

Technical Disclosure Commons. Improved process for the preparation of (±) 4-amino-5-hexenoic acid. [Link]

- Google Patents. Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.

-

Wikipedia. Chiral resolution. [Link]

-

Chemsrc. (S)-Boc-4-amino-pentanoic acid. [Link]

-

Corey, E. J., & Zhang, F. (1999). A general, catalytic, and enantioselective synthesis of α-amino acids. Angewandte Chemie International Edition, 38(13-14), 1931-1934. [Link]

-

Appretech Scientific Limited. This compound. [Link]

-

Chan, P., et al. (2021). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of neurochemistry, 159(3), 569–583. [Link]

-

Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Sharma, S., & Ghorai, P. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1386786. [Link]

-

ResearchGate. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

Sources

- 1. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. pharmtech.com [pharmtech.com]

- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. jk-sci.com [jk-sci.com]

- 15. peptide.com [peptide.com]

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid structural analogs

An In-Depth Technical Guide to the Design, Synthesis, and Application of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic Acid Structural Analogs

Foreword

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and pharmacologists engaged in drug discovery and development. The focus is on the versatile chiral building block, this compound, and the diverse array of structural analogs derived from its core scaffold. As a derivative of 4-aminopentanoic acid (4-APA), a γ-aminobutyric acid (GABA) analog, this scaffold is a cornerstone for developing modulators of the GABAergic system. We will explore the strategic design, synthetic methodologies, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, providing both high-level scientific rationale and detailed, field-proven experimental protocols.

Part 1: Foundational Concepts: The 4-Aminopentanoic Acid Scaffold

The Parent Molecule: A Versatile Chiral Building Block

This compound is a non-proteinogenic amino acid derivative widely employed in peptide synthesis and pharmaceutical research.[1] Its structure features a pentanoic acid backbone with a chiral center at the C4 position, bearing an amine protected by a tert-butoxycarbonyl (Boc) group.[1][2] This Boc group enhances stability and solubility while allowing for selective deprotection under acidic conditions, making the compound an ideal starting material for solid-phase peptide synthesis (SPPS) and the construction of complex organic molecules.[1][2][3] Its primary role is as a precursor to peptidomimetics and as an intermediate in the synthesis of pharmacologically active agents.[1][4]

The Core Scaffold and its Relation to the GABAergic System

Upon deprotection, the parent compound reveals its core structure: (S)-4-aminopentanoic acid ((S)-4-APA). This molecule is a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[5][6] Consequently, analogs derived from this scaffold are primarily designed to interact with components of the GABAergic system. The main therapeutic targets include:

-

GABA Receptors: These ligand-gated ion channels (GABA-A) and G-protein coupled receptors (GABA-B) are critical for regulating neuronal excitability. Dysregulation of GABAergic neurotransmission is implicated in numerous psychiatric and neurological disorders, including anxiety, depression, schizophrenia, and epilepsy.[7][8]

-

GABA Transporters (GATs): These membrane proteins (subtypes GAT1-3 and BGT1) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signal.[9][10][11] Inhibiting GATs increases the concentration of available GABA, an established mechanism for anticonvulsant drugs.[9][12]

-

GABA Aminotransferase (GABA-T): This pyridoxal-5-phosphate (PLP) dependent enzyme catabolizes GABA into succinic semialdehyde.[13][14] Inactivating GABA-T is another effective strategy for elevating brain GABA levels to achieve therapeutic effects.[14]

Part 2: Design and Synthesis of Structural Analogs

Rationale for Analog Design

The primary motivation for designing analogs of the 4-APA scaffold is to optimize interactions with specific biological targets, thereby improving potency, selectivity, and pharmacokinetic properties. Key strategic goals include:

-

Enhancing Receptor Subtype Selectivity: Non-selective GABA-A receptor modulators, like classical benzodiazepines, often cause undesirable side effects such as sedation and ataxia.[8] Analog design aims to achieve selectivity for specific α-subunits (e.g., α2/α3 for anxiolysis, α5 for cognition) to isolate desired therapeutic effects.[8][15][16]

-

Improving Potency and Efficacy: Systematic structural modifications are employed to refine the molecule's fit within the target's binding pocket, leading to higher affinity (lower Ki) or greater functional response (e.g., IC50).

-

Increasing Metabolic Stability: The peptide bonds in natural peptides are susceptible to enzymatic degradation. Incorporating the 4-APA scaffold into peptidomimetics creates molecules that mimic peptide function but possess enhanced stability and oral bioavailability.[3][17]

-

Modulating Pharmacokinetics: Adjustments to lipophilicity and other physicochemical properties can improve a compound's ability to cross the blood-brain barrier (BBB) and reach its CNS target.[17]

Key Synthetic Strategies

Accessing the chiral 4-APA core and its derivatives can be achieved through both biocatalytic and traditional chemical methods.

-

Biocatalytic Synthesis of the Chiral Core: A sustainable and highly enantioselective approach involves the reductive amination of levulinic acid, a bio-based platform chemical.[18] Engineered enzymes like glutamate dehydrogenase or transaminases can convert levulinic acid into either (R)- or (S)-4-aminopentanoic acid with excellent enantiomeric excess (>99% ee).[5][18]

-

Chemical Synthesis and Derivatization: A wide range of analogs can be prepared from the 4-APA core. For example, (S)-5-substituted 4-aminopentanoic acids, which act as GABA-T inactivators, have been synthesized from (S)-glutamic acid.[14] The carboxylic acid and amine handles also allow for the synthesis of amide derivatives with potential anticonvulsant activity.[19]

-

Solid-Phase Peptide Synthesis (SPPS): (S)-4-Boc-aminopentanoic acid is readily incorporated into peptide chains using standard Fmoc- or Boc-based SPPS protocols.[20][21] This allows for the creation of peptidomimetics where the aminopentanoic acid unit introduces a conformational constraint.[3]

General Workflow for Analog Synthesis and Characterization

The process begins with the synthesis or acquisition of the core scaffold, followed by diversification and rigorous characterization.

Caption: General workflow for analog synthesis and characterization.

Part 3: Pharmacological Applications & Structure-Activity Relationships (SAR)

The therapeutic potential of 4-APA analogs is realized through their targeted interaction with the GABAergic system. SAR studies are crucial for optimizing these interactions.

Target 1: GABA-A Receptor Modulators

The development of subtype-selective GABA-A positive allosteric modulators (PAMs) is a major goal in CNS drug discovery.[16] The aim is to create compounds that enhance the effect of GABA at specific receptor subtypes, producing targeted therapeutic actions like anxiolysis (α2/α3) or cognitive enhancement (α5) without the sedative effects mediated by the α1 subtype.[8][16]

| Compound ID | Core Structure | Key Substituents | Target Subtype(s) | Affinity (Ki, nM) or Activity | Reference |

| PF-06372865 | Imidazopyridazine | Pyridyl and sulfone moieties | α2/α3/α5 PAM | Ki (α1/2/3/5): 2.1 / 1.1 / 1.0 / 1.5 nM | [16] |

| GL-I-55 (8c) | Imidazobenzodiazepine | N-cyclopropyl amide | α2/α3/α5 PAM | N/A (promising metabolic stability) | [15] |

| NS 11394 | Benzimidazole | N/A | α5 > α3 > α2 > α1 PAM | Functionally selective PAM | [22] |

| (S)-4APA | 4-Aminopentanoic Acid | Methyl at C4 | α5β2γ2 | Weak Agonist | [6] |

| (R)-4APA | 4-Aminopentanoic Acid | Methyl at C4 | α5β2γ2 | Weak Agonist | [6] |

GABA-A receptors are pentameric ligand-gated ion channels that conduct chloride ions (Cl-). Binding of GABA to the orthosteric site opens the channel, leading to Cl- influx and hyperpolarization (inhibition) of the neuron. PAMs bind to an allosteric site (e.g., the benzodiazepine site) and increase the channel's sensitivity to GABA, potentiating the inhibitory signal.

Caption: Simplified pathway of GABA-A receptor positive allosteric modulation.

Target 2: GABA Transporter (GAT) Inhibitors

Inhibiting GABA reuptake from the synapse is a clinically validated strategy for treating epilepsy. Analogs of 4-APA, particularly N-diarylalkenyl-substituted derivatives, have been explored as potent GAT inhibitors. SAR studies focus on the nature of the lipophilic side chain to achieve both high potency and selectivity among the four GAT subtypes.[9][10][23]

| Compound Class | Core Structure | Key Features | Activity (pIC50) | Target(s) | Reference |

| 4-Aminobutanamides | GABA amide | 2-substituted amides | 4.23 - 5.23 | mGAT1-4 | [12] |

| β-amino acids | β-amino acid | Lipophilic diaromatic side chain | Moderate potency | Selective for mGAT2 | [10][23] |

Chirality and Activity

Stereochemistry is a critical determinant of biological activity. In a study of the un-protected enantiomers, (R)-4APA and (S)-4APA, both were found to be active in the mouse brain.[6] However, the (R) enantiomer showed significantly greater uptake into cerebral synaptosomes and was more effective at reducing endogenous GABA concentrations, suggesting it may act as a more potent false neurotransmitter.[6] This underscores the necessity of robust chiral separation methods and stereochemically controlled synthesis in any drug development program.[24]

Part 4: Methodologies for Pharmacological Evaluation

A hierarchical screening cascade is essential for efficiently identifying and characterizing promising lead compounds. This process moves from high-throughput in vitro assays to more complex functional and cellular evaluations.

Pharmacological Screening Cascade

Caption: A typical workflow for pharmacological screening of new analogs.

Protocol 1: In Vitro GABA Aminotransferase (GABA-T) Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the activity of GABA-T and assess the inhibitory potential of test compounds. The assay is based on the coupled enzymatic reaction where GABA-T converts GABA and α-ketoglutarate to glutamate and succinic semialdehyde (SSA).[25][26]

Materials:

-

Purified recombinant GABA-T or tissue homogenate.[25]

-

Test compounds (analogs) dissolved in a suitable vehicle (e.g., DMSO).

-

Assay Buffer (e.g., 50 mM K4P2O7, pH 8.6).[13]

-

Substrates: GABA, α-ketoglutarate.

-

Coupling enzyme and cofactors for detection (e.g., SSADH and NADP+ for fluorometric detection of NADPH).[13][27]

-

96-well microplate (clear flat-bottom for colorimetric, black for fluorometric).

-

Plate reader.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare fresh solutions of substrates and cofactors in Assay Buffer. Keep all enzyme preparations on ice to prevent degradation.[25]

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer.

-

Test compound at various concentrations (or vehicle control).

-

GABA-T enzyme preparation.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.[25]

-

Reaction Initiation: Add a solution containing GABA and α-ketoglutarate to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light if using a fluorometric probe.[25] The reaction time should be within the linear range of the enzyme activity.[13]

-

Measurement: Measure the increase in absorbance (e.g., at 340 nm for NADPH production) or fluorescence at the appropriate excitation/emission wavelengths.[25]

-

Data Analysis:

-

For each sample, subtract the background reading (a well with no enzyme or no substrate).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

Protocol 2: GABA-A Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of test compounds for the GABA-A receptor benzodiazepine site using a radioligand.[7]

Materials:

-

Membrane preparations from cells heterologously expressing specific GABA-A receptor subtypes (e.g., α1β3γ2 in HEK-293 cells).[7]

-

Radioligand, e.g., [3H]muscimol or [3H]flunitrazepam.

-

Test compounds (analogs).

-

Non-specific binding control (e.g., a high concentration of unlabeled diazepam).

-

Binding Buffer (e.g., Tris-HCl buffer).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Step-by-Step Methodology:

-

Assay Setup: In microcentrifuge tubes or a 96-well filter plate, combine:

-

Binding Buffer.

-

A fixed concentration of radioligand.

-

Test compound at various concentrations.

-

Receptor membrane preparation.

-

-

Incubation: Incubate the mixture, typically for 60-90 minutes on ice or at 4°C, to allow binding to reach equilibrium.

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold Binding Buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Determine total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific control), and specific binding (Total - Non-specific).

-

Calculate the percent inhibition of specific binding for each concentration of the test compound.

-

Plot percent inhibition vs. log concentration of the test compound to determine the IC50 value.

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Part 5: Conclusion and Future Directions

The this compound scaffold is a remarkably productive starting point for the discovery of novel therapeutics targeting the GABAergic system. Its utility as a chiral building block allows for the stereocontrolled synthesis of diverse analogs, from small molecule receptor modulators to complex peptidomimetics. The research presented herein demonstrates that strategic modifications to this core can yield compounds with high potency, subtype selectivity, and promising pharmacological profiles for treating a range of CNS disorders.

Future research will likely focus on refining subtype selectivity for GABA-A receptors to develop drugs with even better side-effect profiles. The development of PET radiotracers from potent and selective ligands will be invaluable for in vivo imaging and target engagement studies in humans.[22] Furthermore, exploring the role of these analogs in less traditional areas, such as modulating GABA-ρ receptors or their potential as false neurotransmitters, could open new avenues for therapeutic intervention.[6][28] The continued integration of biocatalysis, advanced synthetic chemistry, and sophisticated pharmacological screening will ensure that this versatile scaffold remains a cornerstone of CNS drug discovery for years to come.

References

- BenchChem. (n.d.). refining 3-Methyl-GABA experimental protocols for reproducibility.

- Verdon, G., et al. (n.d.). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. PMC.

- Pharmacological Analysis of the Central Cardiovascular Effects of Four GABA Analogues. (n.d.).

- GABA Aminotransferase (GABAT) Assay Kit. (n.d.).

- Synthesis of chiral GABA(A) receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. (n.d.). ResearchGate.

- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. (n.d.).

- Saransaari, P., & Oja, S. S. (2006). Structure-activity relationships of selective GABA uptake inhibitors. PubMed.

- Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. (n.d.). PMC - PubMed Central.

- Synthesis, characterization, and pharmacological evaluation of new GABA analogs as potent anticonvulsant agents. (n.d.). ResearchGate.

- Chem-Impex. (n.d.). (S)-Boc-4-amino-pentanoic acid.

- Verhoest, P. R., et al. (2019). Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry - ACS Publications.

- A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T Butoxycarbonyl Amino) 5 (Biphenyl 4 Yl) 2 Methyl Pentanoic Acid. (n.d.).

- Structure activity relationship of selective GABA uptake inhibitors. (n.d.). ResearchGate.

- Kulig, K., et al. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. PubMed.

- Vogensen, S. B., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors.

- Naffaa, M. M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. PMC - NIH.

- Lee, H., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays.

- Synthesis and Characterization of Building Blocks and Peptides. (n.d.).

- Validation and optimisation of human GABA-T activity assay. (n.d.). ResearchGate.

- GABA enzymatic assay kit. (n.d.). PubMed.

- An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. (n.d.). ResearchGate.

- GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. (n.d.). ResearchGate.

- Liu, Y., et al. (n.d.). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed.

- (A) Reaction scheme for the synthesis of (S)-4-aminopentanoic acid from biobased compound LA. (n.d.). ResearchGate.

- Silverman, R. B., & Nanavati, S. M. (n.d.). Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators. The Journal of Organic Chemistry - ACS Publications.

- Wu, S., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central.

- BLD Pharm. (n.d.). 2380671-52-1|(3S,4S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid.

- Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. (n.d.). MDPI.

- Jensen, A. D., et al. (n.d.). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. PubMed.

- Uttamapinant, C., et al. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. PubMed Central.

- Jurik, A., et al. (2013). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Semantic Scholar.

- Chiral separation of amino acids and derivatives by CE. (n.d.). ResearchGate.

- Cudic, P., & Stawikowski, M. (2008). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. PubMed.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.

- BenchChem. (n.d.). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.

- Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.).

- Lenci, E., & Trabocchi, A. (n.d.). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. PMC.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T [quickcompany.in]

- 5. researchgate.net [researchgate.net]

- 6. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of selective GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. | Semantic Scholar [semanticscholar.org]

- 12. Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. cdn.elifesciences.org [cdn.elifesciences.org]

- 21. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 24. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. bmrservice.com [bmrservice.com]

- 27. researchgate.net [researchgate.net]

- 28. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1] Poor solubility can severely limit a drug's absorption and bioavailability, rendering an otherwise potent molecule therapeutically ineffective.[1][][3][4] Therefore, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a cornerstone of rational drug design and development.[]

Key decisions influenced by solubility data include:

-

Lead Optimization: Early assessment of solubility allows for the selection of drug candidates with more favorable pharmacokinetic profiles.[]

-

Formulation Development: The choice of excipients, delivery systems (e.g., solid dispersions, nanosuspensions), and dosage form is heavily reliant on the API's solubility.

-

Process Chemistry: Solubility in various organic solvents is crucial for designing efficient crystallization and purification processes.

-

Toxicology Studies: Ensuring adequate solubility in dosing vehicles is essential for accurate and reproducible toxicological assessments.

Physicochemical Profile of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic Acid

This compound (CAS No: 207924-92-3) is a protected amino acid derivative frequently utilized in the synthesis of complex peptides and other pharmaceutical agents.[1] Its structure, featuring both a hydrophilic carboxylic acid group and a lipophilic tert-butoxycarbonyl (Boc) protecting group, suggests an amphiphilic character that will significantly influence its solubility in various media.

While specific experimental data for this compound is limited, we can infer its likely properties and outline the necessary characterization steps.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | Notes |

| Molecular Formula | C₁₀H₁₉NO₄ | - |

| Molecular Weight | 217.26 g/mol | - |

| Appearance | White to off-white solid | Based on supplier information.[1] |

| pKa (acidic) | ~4-5 | Estimated for the carboxylic acid group. The actual value needs experimental determination. |

| pKa (basic) | N/A | The amide nitrogen is not significantly basic. |

| logP | ~1.0 - 2.0 | Predicted. The Boc group increases lipophilicity compared to the parent amino acid. |

| Crystal Structure | Likely crystalline solid | Polymorphism should be investigated as different crystal forms can have different solubilities. |

Rationale behind Physicochemical Properties:

-

pKa: The carboxylic acid moiety is expected to have a pKa in the typical range for aliphatic carboxylic acids. This implies that its aqueous solubility will be highly pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

-

logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The presence of the bulky, nonpolar tert-butyl group in the Boc protecting group will increase the logP relative to the unprotected amino acid, suggesting a greater affinity for nonpolar organic solvents.

-

Crystal Structure: For solid compounds, the energy required to break the crystal lattice is a major determinant of solubility. The existence of different crystalline forms (polymorphs) can lead to significant variations in solubility and dissolution rates. Therefore, characterization of the solid-state properties is a critical step.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step protocol for the experimental determination of the equilibrium solubility of this compound. This method, based on the shake-flask technique, is a widely accepted standard in the pharmaceutical industry.

Materials and Equipment

-

This compound (of known purity)

-

Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pHs, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

pH meter

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted in the following diagram:

Caption: A schematic of the equilibrium solubility determination workflow.

Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble, e.g., methanol or DMSO) for generating an HPLC calibration curve.

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached with a saturated solution.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C to mimic physiological conditions).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sampling and Analysis:

-

Remove the vials from the shaker and allow the undissolved solid to sediment. Centrifugation can be used to facilitate this process.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining particulate matter. Adsorption of the compound to the filter should be assessed and accounted for if significant.

-

Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Data Analysis and Presentation

The concentration of the saturated solution, determined from the HPLC analysis, represents the equilibrium solubility of the compound in that specific solvent at the given temperature. The results should be presented in a clear and organized manner.

Table 2: Example of a Solubility Data Table for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | [Insert Experimental Data] |

| PBS (pH 7.4) | 37 | [Insert Experimental Data] |

| Ethanol | 25 | [Insert Experimental Data] |

| Methanol | 25 | [Insert Experimental Data] |

| Acetone | 25 | [Insert Experimental Data] |

| Ethyl Acetate | 25 | [Insert Experimental Data] |

| DMSO | 25 | [Insert Experimental Data] |

Predictive Approaches and their Utility

In the absence of experimental data, computational models can provide valuable initial estimates of solubility. These models are often based on the compound's structure and physicochemical properties like logP and pKa. While these predictions should not replace experimental determination, they can be useful for prioritizing compounds in early-stage discovery and for guiding solvent selection for experimental studies.

Conclusion

A thorough understanding of the solubility of this compound is indispensable for its effective application in pharmaceutical research and development. While publicly available experimental data is currently limited, this guide provides a robust framework for its determination. By following the detailed protocols outlined herein, researchers can generate high-quality, reliable solubility data. This information will empower scientists to make informed decisions regarding formulation, process development, and the overall progression of drug candidates incorporating this important chemical entity. The principles and methodologies described are broadly applicable to the solubility characterization of a wide range of small molecule drug candidates.

References

-

Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

Sources

(S)-4-((tert-Butoxycarbonyl)amino)pentanoic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of (S)-4-((tert-Butoxycarbonyl)amino)pentanoic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Introduction: Understanding the Compound

This compound is a chiral building block commonly employed in organic synthesis, particularly in the construction of peptide mimics and other complex molecular architectures for pharmaceutical research. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function is a key feature, rendering the amine nucleophilicity inert under basic and nucleophilic conditions. This allows for selective chemical transformations at other sites of the molecule.[1][2] The Boc group's stability and its facile, acid-labile deprotection make it an indispensable tool in multi-step synthetic campaigns.[1][2]

However, the utility of this compound is matched by the need for rigorous safety and handling protocols. As a fine chemical, it presents potential hazards that must be understood and mitigated to ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. Based on available data for the compound and structurally similar molecules, a comprehensive risk assessment should be conducted prior to any experimental work.

GHS Classification and Hazards

While a complete Safety Data Sheet (SDS) for the specific CAS number 172833-22-6 is not widely available, a chemical label provides the following GHS Hazard Statements:[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications are consistent with SDS information for analogous Boc-protected amino acids, which are typically fine, crystalline powders that can be easily inhaled and may cause irritation upon contact.[4][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in Table 1. This information is crucial for assessing the compound's behavior under various experimental conditions.

| Property | Value | Source |

| CAS Number | 172833-22-6 | [3] |

| Molecular Formula | C10H19NO4 | [7] |

| Molecular Weight | 217.26 g/mol | [7] |

| Appearance | White to off-white powder/solid | [4][8] |

| Melting Point | Data not available for specific CAS. A similar compound, (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid, has a melting point of 146.9-147.3°C. | [4] |

| Solubility | Soluble in many organic solvents such as methanol, chloroform, and ethyl acetate. | [9] |

Reactivity and Incompatibilities

The chemical reactivity of this compound is largely dictated by the Boc protecting group and the carboxylic acid functionality.

-

Stability: The Boc group is stable under basic and nucleophilic conditions.[1][2] The compound itself is generally stable under normal storage conditions.[4]

-

Incompatibilities:

-

Strong Oxidizing Agents: As with most organic compounds, it should be kept away from strong oxidizing agents.

-

Strong Acids: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), liberating the free amine and generating isobutylene and carbon dioxide.[1][10][11] This is an intended reaction for deprotection but an incompatibility in other contexts.

-

Strong Bases: While the Boc group is generally base-stable, prolonged exposure to strong bases could potentially lead to undesired reactions.

-

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safe handling procedures and the consistent use of appropriate PPE are non-negotiable when working with this compound.

Engineering Controls

All handling of powdered this compound should be performed in a certified chemical fume hood to minimize the risk of inhalation.[12][13] The fume hood provides a controlled environment that captures airborne particles and prevents their dispersal into the laboratory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing skin and eye contact. The following diagram outlines the minimum required PPE.

Caption: Minimum required PPE for handling the compound.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[13][14]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

-

Remove contaminated clothing immediately and wash it before reuse.[14]

Experimental Protocols: Step-by-Step Methodologies

The following protocols provide detailed guidance for common laboratory manipulations involving this compound.

Protocol for Weighing the Powdered Compound

The "Tare Method" is recommended to minimize exposure during weighing.[13]

-

Preparation: Don all required PPE and ensure the chemical fume hood is operational.

-

Tare Container: Place a clean, empty container with a secure lid (e.g., a vial or flask) on the analytical balance and press the "tare" or "zero" button.

-

Transfer to Hood: Move the tared container into the chemical fume hood.

-

Add Compound: Carefully use a clean spatula to transfer the desired amount of this compound from its stock bottle into the tared container. Secure the lid on the container.

-

Final Weighing: Transport the sealed container back to the balance and record the weight.

-

Adjust if Necessary: If weight adjustments are needed, return the sealed container to the fume hood to add or remove material. Never perform these adjustments on the open bench.[13]

-

Cleanup: After weighing, decontaminate the spatula and the work surface inside the fume hood.

Caption: Workflow for safely weighing the powdered compound.

Protocol for Dissolution

-

Solvent Addition: Perform this step within the chemical fume hood. Add the desired solvent to the sealed container containing the pre-weighed compound.

-

Mixing: Secure the lid and mix by swirling, vortexing, or magnetic stirring until the solid is fully dissolved.

-

Transfer: The resulting solution can now be transferred to the reaction vessel using appropriate laboratory techniques (e.g., pipette or syringe).

Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage

-

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][14]

-

Keep it away from incompatible materials, particularly strong acids and oxidizing agents.

-

The storage area should be clearly marked, and access should be restricted to authorized personnel.

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.[14]

-

Contaminated items, such as weighing paper, gloves, and pipette tips, should be collected in a designated, sealed waste container.

-

Do not dispose of the compound or its solutions down the drain.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

| Emergency Situation | First Aid and Response Measures | Source(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][5][6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [4][5][6] |

| Inhalation | Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4][5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [4][15] |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Avoid creating dust. Carefully sweep or vacuum up the spilled solid and place it in a sealed container for disposal. Clean the spill area thoroughly. | [5] |

Conclusion

This compound is a valuable reagent in modern organic and medicinal chemistry. Its safe and effective use hinges on a comprehensive understanding of its hazards, the consistent application of robust handling protocols, and a state of readiness for potential emergencies. By integrating the principles and procedures outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory.

References

-

Weizmann Institute of Science. (n.d.). Powder Weighing Procedure. Safety Unit. Retrieved from [Link]

-

Chemical Label. (n.d.). 4-{[(tert-butoxy)carbonyl]amino}pentanoic acid. Retrieved from [Link]

-

Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

-

Lee, B. (2023, May 13). How to Weigh Chemical Powders [Video]. YouTube. Retrieved from [Link]

-

Addgene. (n.d.). Weighing Reagents Protocol. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). This compound. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 4-((tert-Butoxycarbonyl)amino)pentanoic acid suppliers and producers. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Retrieved from [Link]

-

PubChem. (n.d.). 5-((tert-Butoxycarbonyl)amino)-4-oxopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. chemical-label.com [chemical-label.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. aksci.com [aksci.com]

- 7. 172833-22-6 | 4-((tert-Butoxycarbonyl)amino)pentanoic acid - AiFChem [aifchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. peptide.com [peptide.com]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. ehs.weill.cornell.edu [ehs.weill.cornell.edu]

- 14. aksci.com [aksci.com]

- 15. file.bldpharm.com [file.bldpharm.com]

Introduction: A Versatile Chiral Building Block in Modern Chemistry

An In-depth Technical Guide to (S)-4-((tert-Butoxycarbonyl)amino)pentanoic Acid for Advanced Research and Development

This compound, commonly referred to as (S)-Boc-4-aminopentanoic acid, is a chiral non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pentanoic acid backbone, a stereocenter at the C4 position, and an amine functional group protected by the widely used tert-butoxycarbonyl (Boc) group. This strategic combination of features—a defined stereochemistry, a carboxylic acid for coupling reactions, and a stable yet readily cleavable protecting group—makes it a valuable and versatile building block.[1][2]

The Boc protecting group enhances the compound's stability and solubility in common organic solvents, facilitating its use in complex synthetic sequences.[1] The chiral nature of the molecule is paramount, as stereochemistry is a critical determinant of biological activity in drug-receptor interactions. Consequently, (S)-4-Boc-aminopentanoic acid serves as a crucial intermediate in the asymmetric synthesis of a wide range of molecules, from modified peptides to complex pharmaceutical agents.[3][4] This guide provides a comprehensive overview of its synthesis, properties, and key applications, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective application in research and synthesis. These properties dictate storage conditions, solvent selection, and analytical characterization methods.

| Property | Value | Source(s) |

| CAS Number | 207924-92-3 | [2][5][6] |

| Molecular Formula | C₁₀H₁₉NO₄ | [2][7][8] |

| Molecular Weight | 217.27 g/mol | [2][7][8] |

| Appearance | White powder | [1][9] |

| Purity | ≥97% (typical) | [9] |

| Optical Rotation | [α]D²⁰ = +12 ± 2º (c=1 in DMF) | [1] |

| [α]D²⁰ = +4.0 ± 1º (c=1 in CHCl₃) | [1] | |

| Storage | 0-8 °C | [1] |

| IUPAC Name | (4S)-4-[[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic acid | [6] |

Synthesis and Manufacturing

The enantioselective synthesis of (S)-4-aminopentanoic acid and its derivatives is a key area of research, with both chemical and biocatalytic routes being developed. The introduction of the Boc protecting group is typically a straightforward step following the establishment of the chiral amine.

Biocatalytic Synthesis from Levulinic Acid